5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole
Description
Versatility and Privileged Status in Medicinal Chemistry and Materials Science
The benzoxazole (B165842) core is a versatile building block in the synthesis of a wide array of biologically active molecules. nih.govresearchgate.net Its rigid and planar nature provides a well-defined three-dimensional structure that can effectively interact with biological targets. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.netnih.gov
Beyond its therapeutic applications, the benzoxazole scaffold is also valued in materials science. Its inherent fluorescence and thermal stability make it a suitable component for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other photoactive materials. researchgate.net The ability to tune the electronic properties of the benzoxazole ring system through substitution allows for the rational design of materials with specific optical and electronic characteristics.
Electron-Deficient Nature and Intermolecular Interaction Potential
The benzoxazole ring system is considered electron-deficient due to the presence of the electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring. This electron-deficient character influences its reactivity and its capacity to engage in various intermolecular interactions. It can participate in π-stacking interactions with electron-rich aromatic systems, a common feature in the binding of small molecules to biological macromolecules.
Furthermore, the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, while the C-H bonds on the benzene (B151609) ring can, under certain circumstances, act as weak hydrogen bond donors. These interactions are critical for molecular recognition and the formation of stable complexes with biological targets. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-pyridin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQGEMIQDQAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Placement of the Bromine Substituent and Its Electronic Steric Influence
Contextualizing the Compound within Current Academic Drug Discovery Paradigms
The pursuit of novel therapeutic agents in academic drug discovery is increasingly focused on the development of small molecules that can selectively modulate the activity of specific biological targets, such as enzymes and receptors, that are implicated in disease pathways. In this context, "this compound" is situated at the intersection of several key research paradigms.
The benzoxazole scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes benzoxazole derivatives, including the subject compound, attractive candidates for screening against a wide array of diseases.
A significant paradigm in current drug discovery is the development of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The pyridine (B92270) ring, a key feature of "this compound," is a well-established pharmacophore found in numerous approved kinase inhibitors. Its ability to form hydrogen bonds with the hinge region of the ATP-binding site of kinases is a critical interaction for inhibitory activity.
Furthermore, the concept of "decorating" a core scaffold with various substituents to fine-tune its biological activity is a central tenet of modern medicinal chemistry. The bromine atom on the benzoxazole ring of the subject compound exemplifies this approach. Halogen bonding is increasingly recognized as an important non-covalent interaction in ligand-protein binding, and the presence of bromine can enhance the binding affinity and selectivity of a compound for its target. Moreover, the bromine atom can serve as a versatile synthetic handle, allowing for the generation of a library of derivatives through cross-coupling reactions, which is a common strategy in lead optimization.
While specific, in-depth research on the biological activities of "this compound" is not yet widely published in extensive, dedicated studies, its structural motifs are prominently featured in broader research on anticancer agents. For instance, studies on related benzoxazole and oxazolopyridine derivatives have demonstrated potent inhibitory activity against various cancer cell lines and specific molecular targets like topoisomerase IIα. nih.gov For example, the related compound, 5-nitro-2-(4-butylphenyl)benzoxazole, has been shown to inhibit human topoisomerase IIα with an IC50 value of 2 µM. nih.gov
The table below presents a selection of related benzoxazole derivatives and their reported biological activities, providing a context for the potential therapeutic applications of "this compound."
| Compound Name | Biological Activity | Reference |
| 5-nitro-2-(4-butylphenyl)benzoxazole | Inhibitor of human topoisomerase IIα (IC50 = 2 µM) | nih.gov |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Inhibitor of human topoisomerase IIα (IC50 = 2 µM) | nih.gov |
This contextualization within established drug discovery paradigms underscores the scientific rationale for the investigation of "this compound" as a potential therapeutic agent. Its design incorporates key structural features known to impart biological activity, making it a compelling subject for further research and development.
Spectroscopic Characterization and Advanced Structural Elucidation of 5 Bromo 2 Pyridin 4 Yl Benzo D Oxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole, both ¹H and ¹³C NMR are employed to confirm the structural integrity and assign the specific resonances to each nucleus. nih.gov
In the ¹H NMR spectrum, the aromatic protons of the benzoxazole (B165842) and pyridine (B92270) rings are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic currents. The protons on the pyridine ring adjacent to the electronegative nitrogen atom (H-2', H-6') would likely appear at the lowest field. The protons on the benzoxazole ring would exhibit splitting patterns consistent with their substitution, for instance, a doublet for H-7 and a doublet of doublets for H-6.
In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic and aromatic rings would appear in the δ 110-165 ppm range. The carbon atom C-2, situated between two heteroatoms (O and N) in the benzoxazole ring, is expected to be significantly deshielded. Similarly, the carbon atoms of the pyridine ring bonded to nitrogen (C-2', C-6') will show characteristic downfield shifts. The carbon atom C-5, directly attached to the bromine, would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. Data from similar benzoxazole derivatives supports these general assignments. nih.govolemiss.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||
|---|---|---|---|
| Proton Position | Predicted δ (ppm) | Carbon Position | Predicted δ (ppm) |
| H-4 | ~7.8-8.0 | C-2 | ~162-164 |
| H-6 | ~7.6-7.8 | C-3a | ~150-152 |
| H-7 | ~7.4-7.6 | C-4 | ~125-127 |
| H-2', H-6' | ~8.7-8.9 | C-5 | ~115-117 |
| H-3', H-5' | ~8.0-8.2 | C-6 | ~128-130 |
| C-7 | ~112-114 | ||
| C-7a | ~141-143 | ||
| C-2', C-6' | ~150-152 | ||
| C-3', C-5' | ~121-123 | ||
| C-4' | ~135-137 |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would display a series of characteristic absorption bands confirming its structure. esisresearch.org
Key vibrational modes would include the C=N stretching of the oxazole (B20620) and pyridine rings, typically observed in the 1630-1580 cm⁻¹ region. dergipark.org.tr Aromatic C=C stretching vibrations from both ring systems would appear in the 1600-1450 cm⁻¹ range. The characteristic C-O-C stretching of the benzoxazole ring is expected to produce a strong band around 1250-1200 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-Br stretching frequency would be found in the lower wavenumber region, typically around 700-500 cm⁻¹. nih.gov The analysis of related benzoxazole structures confirms the assignment of these characteristic bands. olemiss.edu
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| C=N Stretch (Pyridine, Oxazole) | 1630-1580 | Medium-Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O-C Asymmetric Stretch (Oxazole) | 1250-1200 | Strong |
| Aromatic C-H Bending | 900-675 | Strong |
| C-Br Stretch | 700-500 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems like this compound absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. The absorption spectrum is a key indicator of the extent of π-conjugation.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions, characteristic of the extended aromatic system formed by the interconnected benzoxazole and pyridine rings. These transitions typically occur in the 250-380 nm range. researchgate.net The presence of heteroatoms (N, O) also allows for n → π* transitions, which are generally weaker in intensity and may be observed as shoulders on the main absorption bands. The exact position of the maximum absorption wavelength (λmax) can be influenced by solvent polarity. Studies on similar 2-(pyridyl)benzoxazole structures show absorption maxima around 300-340 nm. scielo.brtcichemicals.com
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Expected λmax Range (nm) | Description |
|---|---|---|
| π → π | 250-380 | High-intensity absorption due to the conjugated aromatic system. |
| n → π | >300 | Lower-intensity absorption involving non-bonding electrons on N and O atoms. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₂H₇BrN₂O), high-resolution mass spectrometry (HRMS) would confirm its exact mass.
The mass spectrum would show a characteristic molecular ion peak cluster [M]⁺ and [M+2]⁺ of nearly equal intensity, which is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). youtube.comwpmucdn.com The primary fragmentation pathways would likely involve the cleavage of the bonds linking the heterocyclic rings or the loss of stable neutral molecules. Common fragmentation could include the loss of the bromine radical (M-Br) or the loss of carbon monoxide (M-CO). researchgate.netlibretexts.org
Table 4: Expected m/z Peaks in the Mass Spectrum of this compound
| m/z Value | Proposed Ion/Fragment | Notes |
|---|---|---|
| 274/276 | [C₁₂H₇BrN₂O]⁺ | Molecular ion peak cluster (M⁺, M+2⁺) due to Br isotopes. |
| 195 | [C₁₂H₇N₂O]⁺ | Loss of Br radical. |
| 246/248 | [C₁₁H₇BrN₂]⁺ | Loss of CO. |
| 167 | [C₁₁H₇N₂]⁺ | Loss of Br and CO. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide accurate data on bond lengths, bond angles, and torsional angles, confirming the planarity of the ring systems. vensel.org
The analysis would also reveal how the molecules pack in the crystal lattice, highlighting intermolecular interactions such as π-π stacking between the aromatic rings and potential halogen bonding involving the bromine atom. vensel.org Based on related structures, this compound might crystallize in a common space group such as monoclinic P2₁/n or triclinic P-1. vensel.orgmdpi.com The crystal structure would provide invaluable insight into the solid-state conformation and supramolecular assembly, which are crucial for understanding its material properties.
Table 5: Illustrative Crystallographic Parameters for a Benzoxazole Derivative (based on similar structures)
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~5.9 |
| b (Å) | ~11.0 |
| c (Å) | ~14.8 |
| β (°) | ~98.6 |
| Volume (ų) | ~900 |
| Z (Molecules/unit cell) | 4 |
Theoretical Chemistry and Computational Modeling Investigations into 5 Bromo 2 Pyridin 4 Yl Benzo D Oxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to understand the electronic structure and reactivity of compounds like 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity and greater polarizability. For analogous heterocyclic compounds, DFT calculations are routinely performed to elucidate these characteristics, which are vital for designing molecules with specific electronic or biological activities.
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to predict a molecule's behavior in a chemical reaction. These descriptors provide quantitative measures of its reactivity and stability.
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index points to a greater capacity to stabilize accepted electronic charge.
For a molecule like this compound, these descriptors would help predict its reactive sites and its tendency to engage in nucleophilic or electrophilic interactions.
Table 1: Conceptual Global Reactivity Descriptors Derived from HOMO/LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to charge transfer. |
| Chemical Softness (S) | 1/η | The reciprocal of hardness, indicating polarizability. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While specific docking studies for this compound are not available, studies on similar benzoxazole (B165842) derivatives show their potential as inhibitors for targets like kinases and enzymes involved in inflammatory diseases nih.govnih.gov.
A docking simulation places the ligand into the binding site of a protein and evaluates the geometry and energetics of the resulting complex. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like the nitrogen atoms in the pyridine (B92270) or oxazole (B20620) rings). These are highly directional and crucial for binding specificity.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the benzene (B151609) ring) and hydrophobic pockets in the protein.
Pi-Pi Stacking: Aromatic rings, like the benzoxazole and pyridine moieties, can stack with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.
Halogen Bonds: The bromine atom on the benzoxazole ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
By analyzing these interactions, researchers can understand why a ligand binds to a specific target and can propose chemical modifications to improve its binding affinity and selectivity.
Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. The "dock score" is a numerical value, typically in units of energy (e.g., kcal/mol), that predicts the strength of the interaction. A more negative score generally indicates a more favorable binding pose and higher predicted affinity.
These predicted scores are often correlated with experimentally determined values like the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%. A strong correlation between docking scores and experimental IC50 values across a series of compounds can validate the docking protocol and provide confidence in its predictive power for designing new, more potent inhibitors.
Structure Activity Relationship Sar and Rational Design Principles of 5 Bromo 2 Pyridin 4 Yl Benzo D Oxazole Derivatives
Influence of the Bromine Substituent on Molecular Recognition and Activity
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the surface of the halogen atom interacts with a Lewis base, such as an oxygen or nitrogen atom in a receptor's binding pocket. This interaction can be a key factor in enhancing binding affinity and specificity. The size and lipophilicity of the bromine atom also contribute to steric and hydrophobic interactions within the binding site. In comparative studies of similar heterocyclic compounds, derivatives containing a bromine atom have shown greater in vitro growth inhibitory activity than their chlorine-containing counterparts, suggesting the specific properties of bromine can be advantageous for biological activity. nih.gov The bromine atom also serves as a valuable synthetic handle, enabling further structural modifications through various cross-coupling reactions to explore the chemical space and optimize activity. mdpi.com
Role of the Pyridin-4-yl Group in Target Engagement and Selectivity
The pyridin-4-yl group is a critical pharmacophoric element, primarily due to the basic nitrogen atom at the 4-position. This nitrogen atom can act as a hydrogen bond acceptor, forming a key interaction with hydrogen bond donors (like the backbone N-H of an amino acid) in a target's active site. Structure-activity relationship studies on related heterocyclic scaffolds have demonstrated the importance of this feature. For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, replacing the pyridin-4-yl group with a phenyl group or shifting the nitrogen to the 2-position resulted in a loss of activity. nih.govresearchgate.net Interestingly, the pyridin-3-yl analogue retained comparable activity, indicating that while the presence of the basic nitrogen is crucial for target engagement, its precise location can be somewhat flexible depending on the target topology. nih.gov This suggests a strong preference for a basic nitrogen group in this region of the molecule to anchor it correctly within the binding site, thereby ensuring proper orientation for other parts of the molecule to interact with the target. nih.govresearchgate.net The pyridine (B92270) ring itself, being an aromatic system, can also engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.
Significance of the Benzoxazole (B165842) Heterocycle in Modulating Biological Responses
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry. researchgate.netjocpr.com This bicyclic heterocycle is a structural isostere of naturally occurring nucleic bases such as adenine (B156593) and guanine, which may allow it to interact readily with the biopolymers of living systems. jocpr.comresearchgate.net Its planar structure is conducive to intercalating into DNA or fitting into the flat aromatic binding sites of enzymes and receptors.
The oxygen and nitrogen atoms within the oxazole (B20620) ring are key features, capable of acting as hydrogen bond acceptors with polar regions of a biological target. researchgate.net This ability to form non-covalent interactions is fundamental to its broad spectrum of pharmacological activities. researchgate.net SAR studies indicate that the biological activity of benzoxazole derivatives can be significantly influenced by the nature and position of substituents on the fused benzene (B151609) ring. researchgate.net The presence of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire heterocyclic system, thereby modulating its binding properties and biological response. researchgate.net
Design Principles for Modulating Binding Affinity and Selectivity
Based on the SAR of the 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole scaffold, several rational design principles can be employed to optimize binding affinity and selectivity:
Modification of the Pyridine Ring: Introducing small alkyl or alkoxy groups to the pyridine ring can probe for additional hydrophobic pockets in the binding site and fine-tune the basicity (pKa) of the pyridine nitrogen, thereby optimizing the strength of the hydrogen bond with the target.
Halogen Substitution: The bromine at the 5-position can be replaced with other halogens (fluorine, chlorine, or iodine) to systematically modulate the strength of halogen bonds and alter the lipophilicity and steric profile of the molecule.
Benzoxazole Ring Functionalization: Adding various substituents to other available positions on the benzoxazole ring can explore further interactions with the target. For example, introducing hydrogen bond donors (e.g., -NH2, -OH) or acceptors (e.g., -CN, -NO2) could lead to new, affinity-enhancing interactions.
Bioisosteric Replacement: The benzoxazole core could be replaced with other bicyclic heterocycles like benzimidazole (B57391), benzothiazole (B30560), or azaindole to improve properties such as metabolic stability or to pick up new interactions with the target protein. mdpi.com Similarly, the pyridin-4-yl group could be swapped for other nitrogen-containing heterocycles to alter the geometry and hydrogen-bonding capabilities.
Comprehensive SAR Studies on Benzoxazole and Oxazole Scaffolds
Extensive SAR studies on various benzoxazole and oxazole derivatives have provided valuable insights into how structural modifications impact biological activity. For example, studies on 2,5-disubstituted benzoxazoles have revealed that the substituents at both positions are decisive for determining the type and intensity of the biological activity. jocpr.com
One study on 2-methylbenzo[d]oxazole derivatives as inhibitors of human monoamine oxidase (MAO) demonstrated how substitutions on the benzene ring influence potency.
| Compound | Substitution | Target | IC50 (µM) |
| 1d | 5,7-di-Me, 6-OH | MAO-B | 0.0023 |
| 2e | 6-Me, 5-Cl | MAO-B | 0.0033 |
| 2c | 6-Me, 5-Br | MAO-A | 0.670 |
| 2e | 6-Me, 5-Cl | MAO-A | 0.592 |
| Data sourced from a study on 2-methylbenzo[d]oxazole derivatives as MAO inhibitors. researchgate.net |
In another example, the antimicrobial activity of a series of benzoxazole derivatives was evaluated, showing that different substitutions confer activity against different microbial strains. The minimum inhibitory concentration (MIC) highlights the structure-activity relationships.
| Compound | Key Substituent | Organism | MIC (µM) |
| 10 | 2,4-dichlorophenyl | B. subtilis | 1.14 x 10⁻³ |
| 24 | 4-fluorophenyl | E. coli | 1.40 x 10⁻³ |
| 13 | 4-chlorophenyl | P. aeruginosa | 2.57 x 10⁻³ |
| 19 | 3-nitrophenyl | S. aureus | 2.40 x 10⁻³ |
| 20 | 4-nitrophenyl | S. aureus | 2.40 x 10⁻³ |
| Data from an evaluation of synthesized benzoxazole derivatives for antimicrobial activity. nih.gov |
These studies collectively show that the biological activity of benzoxazole and oxazole scaffolds is highly tunable. The presence of electron-withdrawing groups (like nitro or chloro) and their specific placement on the aromatic rings can significantly enhance potency. researchgate.netjocpr.com
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. mdpi.com This approach aims to create novel molecules with improved affinity, better selectivity, or a dual-action mechanism that can be advantageous for treating complex diseases.
The this compound scaffold is an excellent candidate for this strategy. For example, it could be linked to another pharmacophore known to inhibit a different but related biological target. A practical application of this strategy is seen in the synthesis of molecules that incorporate both benzoxazole and benzimidazole moieties. nih.gov Another example involves the development of a hybridized compound from benzofuran (B130515), pyrazole, and pyridine ring systems to create a novel anti-inflammatory agent. mdpi.com By covalently linking the benzoxazole core to other known pharmacophores, it is possible to design hybrid molecules that interact with multiple targets or have synergistic effects, representing a promising avenue for the development of new therapeutics. mdpi.com
Molecular Mechanisms of Action and Biological Target Identification for 5 Bromo 2 Pyridin 4 Yl Benzo D Oxazole
Enzyme Inhibition Mechanisms
The benzoxazole (B165842) scaffold is a recurring motif in the design of various enzyme inhibitors. The specific functional groups appended to this core structure dictate its potency and selectivity towards different enzymatic targets.
Kinase Inhibition (e.g., c-Met Kinase)
Benzoxazole derivatives have been identified as a promising class of kinase inhibitors, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them a key target for therapeutic development. While direct inhibitory data for 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole on c-Met kinase is not extensively detailed in the available literature, the broader family of benzoxazoles has demonstrated significant activity against various tyrosine kinases.
For instance, certain benzoxazole derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important tyrosine kinase involved in angiogenesis. nih.gov One study identified a derivative, compound 12l, which exhibited a VEGFR-2 inhibitory activity with an IC50 value of 97.38 nM. nih.gov Another study focusing on modified benzoxazole-based compounds found a derivative (compound 8d) with a VEGFR-2 IC50 of 0.0554 µM, which was more potent than the standard drug sorafenib. mdpi.com These findings underscore the potential of the benzoxazole scaffold to interact with the ATP-binding domain of kinases, suggesting that this compound could exhibit similar inhibitory properties against kinases like c-Met.
Inhibition of DNA Synthesis (for related compounds)
Several studies have pointed towards the ability of benzoxazole derivatives to interfere with DNA synthesis, a critical process for the proliferation of cancer cells and bacteria. The primary mechanism identified for this action is the inhibition of DNA gyrase. This enzyme is a type II topoisomerase that is essential for managing DNA supercoiling during replication and transcription. By targeting this enzyme, benzoxazole compounds can effectively halt DNA replication and lead to cell death. This mechanism is a cornerstone of the antibacterial activity of many compounds, and it is also being explored for its anticancer potential.
Tyrosinase Inhibition Mechanisms (for related compounds)
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.gov Inhibitors of this enzyme are of significant interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov While this compound has not been specifically evaluated, related 2-phenylbenzo[d]oxazole derivatives have shown potent tyrosinase inhibitory activity. nih.gov
One study explored a series of phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold. nih.gov It was found that derivatives featuring a resorcinol (B1680541) structure were particularly potent inhibitors of mushroom tyrosinase, with one compound exhibiting an IC50 value as low as 0.51 µM, significantly stronger than the well-known inhibitor kojic acid (IC50 of 14.33 ± 1.63 μM). nih.gov
Kinetic studies revealed that these compounds act as competitive inhibitors, suggesting they bind to the active site of the enzyme, likely interacting with the binuclear copper center. nih.govnih.gov The presence and position of hydroxyl groups on the 2-phenyl ring were found to be crucial for inhibitory potency. nih.gov This highlights that the benzoxazole core can serve as a scaffold for developing effective tyrosinase inhibitors. nih.gov
Receptor Modulation Studies
The ability of a compound to modulate the activity of cellular receptors is a key aspect of its pharmacological profile. For this compound, specific receptor modulation targets are not well-defined in the current scientific literature. However, the benzoxazole scaffold has been investigated for its interaction with various receptors.
For example, a series of benzoxazole derivatives were prepared and evaluated as partial agonists for the 5-HT3 receptor, which is involved in gut motility. nih.gov In that study, substitutions at the 5-position of the benzoxazole ring, such as with a chloro group, were found to affect potency and intrinsic activity at this receptor. nih.gov This indicates that the benzoxazole core can be tailored to interact with specific receptor types, although the direct targets for this compound require further investigation.
Pathways Modulation
Beyond interacting with single enzymes or receptors, bioactive compounds often exert their effects by modulating entire signaling pathways.
Akt/GSK-3β/NF-κB Pathway Modulation (for neuroprotective effects of derivatives)
A significant area of research for benzoxazole derivatives is in the field of neuroprotection, particularly for neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov The Akt/GSK-3β/NF-κB signaling pathway is a critical regulator of cell survival, inflammation, and apoptosis, and its dysregulation is a hallmark of many neurodegenerative conditions. mdpi.comnih.gov
A study on novel benzo[d]oxazole-based derivatives demonstrated their neuroprotective effects on β-amyloid-induced toxicity in PC12 cells, a common model for Alzheimer's research. mdpi.comnih.gov One derivative, compound 5c, was found to promote the phosphorylation of Akt and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Phosphorylation of Akt activates it, leading to the subsequent inhibitory phosphorylation of GSK-3β. Inactivated GSK-3β is unable to promote downstream events that lead to apoptosis and inflammation.
Furthermore, this compound decreased the expression of the pro-inflammatory transcription factor Nuclear Factor-κB (NF-κB). nih.gov By modulating this pathway, the benzoxazole derivative was able to protect neuronal cells from β-amyloid-induced apoptosis and reduce the expression of inflammatory markers. mdpi.comnih.gov These findings strongly suggest that the neuroprotective effects of certain benzoxazole derivatives are mediated through the Akt/GSK-3β/NF-κB pathway. mdpi.com
In Vitro Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, A549, PC12, B16F10)
Specific experimental data on the in vitro cytotoxic effects of this compound against HeLa, A549, PC12, or B16F10 cancer cell lines were not available in the reviewed scientific literature. However, the broader class of benzoxazole derivatives has been the subject of extensive research for potential anticancer properties.
The benzoxazole scaffold is recognized as a significant pharmacophore in the development of antitumor agents. Studies on various derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. For instance, certain 2-amino-benzo[de]isoquinoline-1,3-diones have been evaluated for their cytotoxic effects on colon (HCT-116), hepatocellular (Hep-G2), and breast (MCF-7) cancer cell lines. researchgate.net Similarly, some pyrimidine (B1678525) derivatives have shown efficacy against lung cancer (A549) and breast cancer (MCF-7) cells, with IC50 values in the low micromolar range. ekb.eg Halogenated derivatives of benzofuran (B130515) have also demonstrated notable cytotoxicity against A549 and HepG2 cell lines. nih.gov
While direct data for this compound is absent, the consistent anticancer potential observed in related heterocyclic structures underscores the importance of the benzoxazole core in designing novel cytotoxic agents. The activity of these compounds often depends on the specific substitutions on the benzoxazole ring system.
Table 1: Examples of Cytotoxic Activity in Heterocyclic Compounds Against Various Cancer Cell Lines (Note: The following data is for related heterocyclic scaffolds, not this compound)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative (Compound 8) | HepG2 | 3.8 ± 0.5 | nih.gov |
| Benzofuran Derivative (Compound 8) | A549 | 3.5 ± 0.6 | nih.gov |
| Benzofuran Derivative (Compound 7) | A549 | 6.3 ± 2.5 | nih.gov |
| Pyrimidine Derivative (Compound 35) | A549 | 3.71 | ekb.eg |
| Pyrimidine Derivative (Compound 35) | MCF-7 | 3.38 | ekb.eg |
Antimicrobial Activity Studies (for oxazole (B20620) and benzoxazole derivatives)
Although specific antimicrobial studies for this compound were not identified, the oxazole and benzoxazole scaffolds are well-established as core structures in a multitude of compounds with significant antimicrobial properties.
Benzoxazole derivatives have demonstrated a broad spectrum of activity against various microbial strains. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain 2,5-disubstituted 1,3,4-oxadiazoles containing a pyridine (B92270) nucleus have shown promise as antibacterial agents. nih.gov The antimicrobial potential of these scaffolds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
In addition to antibacterial effects, many benzoxazole derivatives exhibit potent antifungal activity. Studies have demonstrated the efficacy of synthetic benzoxazoles against fungal strains such as Candida albicans and Aspergillus niger. farmaciajournal.com For instance, 2-(2,4-dichlorophenyl)-1,3-benzoxazole (B8777371) and 2-(4-chlorophenyl)-1,3-benzoxazole (B73430) have been shown to inhibit the growth of all examined fungi in specific studies. farmaciajournal.com The lipophilicity and electronic properties conferred by different substituents on the benzoxazole ring play a crucial role in determining the potency and spectrum of their antifungal action. Some oxazole derivatives have also shown the ability to inhibit biofilm formation, a key factor in microbial persistence and resistance. mdpi.comnih.gov
Neuroprotective Effects in Cellular Models
There is no specific information available in the reviewed scientific literature regarding the neuroprotective effects of this compound in cellular models. However, research into related compounds suggests that the benzoxazole scaffold could be relevant in the context of neuroprotection. For example, a study on (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate, a different bromo-compound, demonstrated protection against oxidative stress injury in PC12 cells. nih.gov While this compound is structurally distinct from a benzoxazole, it highlights the ongoing investigation of bromo-substituted aromatic compounds for potential neuroprotective applications.
Other Biological Activities Derived from the Benzoxazole Scaffold: Antileishmanial, Anthelmintic, Antiviral, Anti-inflammatory, Antioxidant, Anticonvulsant
The benzoxazole scaffold is a versatile structure that gives rise to a wide array of biological activities, which have been extensively reviewed. These properties are general to the class of benzoxazole derivatives and not specific to this compound.
Antileishmanial: Benzoxazole and related benzothiazole (B30560) derivatives have been investigated as potential agents against protozoan parasites. Certain N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide derivatives have shown moderate inhibitory activity against Leishmania donovani. proquest.com The strategy of utilizing the benzothiazole nucleus, a close structural analog of benzoxazole, has also yielded compounds with significant activity against Leishmania amazonensis. nih.gov
Anthelmintic: Numerous studies have confirmed the efficacy of benzoxazole derivatives against helminth infections. researchgate.net Compounds such as 5-isothiocyanato-2-(3-pyridinyl)benzoxazole have demonstrated nematocidal activity. nih.gov Furthermore, novel 5-nitro and dichloro-substituted benzoxazole derivatives have been synthesized and have shown potent anthelmintic activity, with molecular docking studies suggesting they may act by inhibiting the parasite-specific protein β-tubulin. nih.govresearchgate.net
Antiviral: The benzoxazole nucleus is present in various compounds screened for antiviral activity. Research in this area continues to explore how modifications to the core structure can lead to inhibition of viral replication cycles.
Anti-inflammatory: The anti-inflammatory potential of the benzoxazole scaffold is well-documented. Derivatives are known to act on various targets within the inflammatory cascade, and research has focused on developing them as potent anti-inflammatory agents.
Antioxidant: Certain benzoxazole derivatives have been shown to possess antioxidant properties. For example, dichloro-substituted benzoxazole-triazolo-thione derivatives have exhibited significant radical scavenging capacity in vitro. nih.gov This activity is crucial for combating oxidative stress implicated in numerous pathological conditions.
Anticonvulsant: The benzoxazole structure has been incorporated into molecules designed as potential anticonvulsant agents. A complex imidazodiazepine analogue containing a bromo-substituted oxazole moiety has been shown to produce antiseizure efficacy in mouse models, highlighting the potential utility of this chemical space in developing treatments for neurological disorders. researchgate.net
Emerging Research Applications and Future Perspectives of 5 Bromo 2 Pyridin 4 Yl Benzo D Oxazole
Application as a Chemical Building Block in Complex Molecule Synthesis
The true utility of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole in synthetic chemistry lies in the reactivity of its carbon-bromine bond. This feature allows the molecule to serve as a versatile building block, or scaffold, for constructing more complex molecular architectures. The bromine atom can be readily replaced or coupled with other molecular fragments through a variety of well-established chemical reactions.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying this scaffold. For instance, in the Suzuki-Miyaura coupling, the bromine atom can be reacted with a boronic acid or ester to form a new carbon-carbon bond, effectively attaching new aryl or heteroaryl groups. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, linking various amine-containing moieties to the benzoxazole (B165842) core. These reactions, among others, enable chemists to systematically alter the structure of the parent compound to optimize its properties for a specific application. This synthetic accessibility is crucial for developing new therapeutic agents and advanced materials. nih.gov
Table 1: Potential Synthetic Transformations of this compound This table presents hypothetical but chemically established reactions illustrating the compound's utility as a synthetic building block.
| Reaction Type | Reagents/Catalyst | Product Type | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 5-Aryl-2-(pyridin-4-yl)benzo[d]oxazole | Forms C-C bonds; extends conjugation; adds molecular complexity. |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 5-(Amino)-2-(pyridin-4-yl)benzo[d]oxazole | Forms C-N bonds; introduces functional groups for hydrogen bonding. |
| Heck Coupling | Alkene, Pd catalyst, Base | 5-(Alkenyl)-2-(pyridin-4-yl)benzo[d]oxazole | Forms C-C bonds with alkenes; useful for creating conjugated systems. |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | 5-(Alkynyl)-2-(pyridin-4-yl)benzo[d]oxazole | Forms C-C bonds with alkynes; creates rigid, linear extensions. |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe, KSR) | 5-(Methoxy/Thio)-2-(pyridin-4-yl)benzo[d]oxazole | Replaces bromine with other functional groups, modulating electronic properties. |
Contributions to Materials Science (Organic Semiconductors, Light-Emitting Diodes)
The structural fusion of electron-rich and electron-deficient heterocyclic systems is a common strategy in the design of organic materials for electronic applications. The benzoxazole-pyridine scaffold present in this compound is an attractive candidate for such applications. Benzoxazole and its derivatives are noted for their stability and are explored in materials science as organic semiconductors and fluorescent probes. ymerdigital.com The combination with a pyridine (B92270) ring, an electron-deficient group, can enhance electron mobility, which is a critical factor for improving charge transport and achieving charge balance in devices. google.com
This class of materials has significant potential for use in Organic Light-Emitting Diodes (OLEDs). In OLEDs, host materials containing pyridinyl and carbazole (B46965) fragments have been successfully used to create efficient blue and green phosphorescent devices. mdpi.comresearchgate.net Similarly, benzimidazole-based emitters have been developed for pure blue OLEDs. nih.gov The favorable electronic properties and high thermal stability of these related heterocyclic systems suggest that derivatives of this compound could function as efficient emitters or charge-transporting materials. nih.govresearchgate.net Further modification at the bromine position could be used to fine-tune the material's emission color, fluorescence quantum yield, and solid-state packing to optimize device performance. rsc.org
Table 2: Performance of Related Heterocyclic Scaffolds in OLEDs
| Scaffold Type | Device Role | Key Performance Metric | Emission Color | Reference |
|---|---|---|---|---|
| Pyridinyl-Carbazole | Host | EQE: 10.3% | Blue | mdpi.comresearchgate.net |
| Pyridinyl-Carbazole | Host | Power Efficiency: 34.1 lm/W | Green | mdpi.comresearchgate.net |
| Pyrene-Benzimidazole | Emitter | EQE: 4.3% | Pure Blue | nih.gov |
| Triphenylamine-Benzothiadiazole | Emitter | EQE: 5.7% | Orange | rsc.org |
Development of Enzyme Inhibitors and Receptor Modulators
The benzoxazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds designed to interact with biological targets such as enzymes and receptors. mdpi.com Benzoxazole derivatives have been widely investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ymerdigital.comnih.gov
Specific examples from related structures highlight the potential of this scaffold:
Kinase Inhibition: A class of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(pyrazol-4-yl)pyridin-2-amine structure were identified as potent inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK-2/5), which are targets for cardiovascular disease. nih.gov
Enzyme Inhibition: The closely related analog 2-(Pyridin-4-yl)benzothiazole is a mixed-type inhibitor of urease, an enzyme implicated in infections by Helicobacter pylori. scielo.brresearchgate.net
Receptor Modulation: Derivatives of 1,2,4-oxadiazole (B8745197) containing a pyridine fragment have been developed as positive allosteric modulators of the mGlu4 receptor, a target for neurological disorders. nih.gov
These examples demonstrate that the core structure of this compound is well-suited for elaboration into potent and selective modulators of biological function. The bromine atom serves as a handle for introducing various substituents to probe structure-activity relationships (SAR) and optimize binding affinity for a chosen target.
Table 3: Bioactivity of Structurally Related Heterocyclic Compounds
| Compound Class | Biological Target | Reported Activity (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Benzoxazole-Thalidomide Analog | MCF-7 Cancer Cells | IC₅₀ = 4.71 µM | Oncology | nih.gov |
| 2-(Pyridin-4-yl)benzothiazole | Jack Bean Urease | IC₅₀ = 0.77 mM | Infectious Disease | scielo.br |
| Benzoxazole-Pyrazole-Pyridine | GRK-2 | IC₅₀ = 0.057 µM | Cardiovascular | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamide | Carbonic Anhydrase I (hCA I) | Kᵢ = 58.8 nM | Various | mdpi.com |
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | NO Production (RAW 264.7 cells) | IC₅₀ = 0.86 µM | Inflammation | nih.gov |
Exploration in Radiopharmaceutical and Imaging Agent Design
Molecular imaging techniques like Positron Emission Tomography (PET) require specialized probes (radioligands) that can bind to a specific biological target in the body. The development of these probes is a key area of radiopharmaceutical chemistry. The benzoxazole and pyridine scaffolds are well-suited for this purpose. For example, benzoxazole derivatives have been successfully radiolabeled with carbon-11 (B1219553) ([¹¹C]) and fluorine-18 (B77423) ([¹⁸F]) to create PET tracers for imaging the 5-HT₃ receptor and cerebral β-amyloid plaques, respectively. nih.govnih.gov
The this compound structure is particularly promising for radiopharmaceutical development for two main reasons. First, the bromine atom can potentially be directly substituted with a bromine radioisotope, such as bromine-76 (B1195326) ([⁷⁶Br]), a positron emitter suitable for PET imaging. Second, the bromo-precursor can be converted into a stannyl (B1234572) or boronic ester derivative. This intermediate can then undergo a reaction with a different radiohalogen, such as iodine-123 for SPECT imaging or fluorine-18 for PET, providing a versatile route to various imaging agents. This synthetic flexibility allows for the development of targeted probes to visualize and quantify biological processes in vivo.
Synergistic Approaches with Other Pharmacophores
A modern strategy in drug design is pharmacophore hybridization, which involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach aims to produce compounds that can interact with multiple biological targets, or that have improved affinity, selectivity, or pharmacokinetic profiles compared to the individual components. mdpi.com
The this compound scaffold is an ideal foundation for this strategy. The reactive bromine site allows for the conjugation of other known pharmacophores. For instance, researchers have created hybrid molecules by combining benzoxazole/benzothiazole (B30560) cores with thalidomide (B1683933) analogs to generate novel immunomodulatory agents. nih.gov Other work has focused on creating pyridine-pyrazole hybrids to explore new antimicrobial and antioxidant agents. mdpi.com By strategically combining the benzoxazole-pyridine core with other bioactive fragments—such as those targeting kinases, ion channels, or specific receptors—it may be possible to develop novel therapeutics with synergistic effects or multi-target activities, which can be particularly advantageous for complex diseases like cancer or neurodegenerative disorders.
Advanced Computational Methodologies in Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. In silico techniques are widely applied to compounds containing benzoxazole and pyridine scaffolds. pnrjournal.com
One of the most common methods is molecular docking, which predicts how a ligand (the potential drug) binds to the three-dimensional structure of a biological target, such as an enzyme or receptor. mdpi.com Docking studies help researchers understand the key molecular interactions responsible for biological activity and guide the design of new derivatives with improved potency. Such studies have been performed on benzoxazole derivatives to identify potential anticancer agents and on pyrazolo-pyridine sulfonamides to understand their inhibition of carbonic anhydrase. mdpi.comnih.gov
Another critical computational tool is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET models are used early in the design phase to evaluate the drug-likeness of candidate molecules, filtering out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. ymerdigital.comnih.govjaptronline.com These computational approaches allow for a more rational and efficient design of novel drugs based on the this compound scaffold.
Table 4: Application of Computational Methods in the Study of Related Heterocycles
| Computational Method | Purpose | Scaffold Class Studied | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. | Benzoxazole, Pyridine-Pyrazole, Pyrazolo-Pyridine | ymerdigital.commdpi.commdpi.compnrjournal.com |
| ADMET Prediction | Evaluate drug-likeness, pharmacokinetics, and toxicity profiles. | Benzoxazole, Benzothiazole-Oxadiazole, Benzimidazole-Oxadiazole | ymerdigital.comnih.govnih.govjaptronline.com |
| Pharmacophore Modeling | Identify essential structural features for biological activity. | Benzoxazole | pnrjournal.com |
| Molecular Dynamics Simulation | Simulate the dynamic behavior and stability of the ligand-protein complex. | NLRP3 Inhibitors | mdpi.com |
Prospects for Next-Generation Therapeutic Agent Development
The compound this compound represents a highly versatile and promising platform for future scientific development. Its value is rooted in its modular design, which combines the biologically significant benzoxazole and pyridine rings with a synthetically accessible modification point. The research avenues stemming from this scaffold are diverse and span multiple disciplines.
In medicinal chemistry, the scaffold is a prime candidate for the development of next-generation enzyme inhibitors and receptor modulators. By leveraging advanced computational tools for rational design and applying proven synthetic routes for diversification, researchers can create libraries of derivatives targeted against a wide array of diseases, from cancer to cardiovascular and neurological disorders. nih.govnih.gov The potential for creating multi-target agents through pharmacophore hybridization and for developing targeted imaging agents for PET further enhances its therapeutic and diagnostic relevance. nih.govnih.gov
In materials science, the inherent electronic properties of the benzoxazole-pyridine core make it a compelling building block for novel organic semiconductors. Future work could focus on synthesizing oligomers and polymers based on this repeating unit for applications in flexible electronics, sensors, and more efficient OLEDs. google.commdpi.com The convergence of its potential in both medicine and materials science underscores the significant future prospects for this compound as a foundational structure in the pursuit of advanced chemical technologies.
Q & A
Q. What are the key synthetic routes for preparing 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via cyclization of brominated precursors with pyridine derivatives. For example, amide intermediates are cyclized using toluene or THF with catalysts like p-toluenesulfonic acid (PTSA) or triphenylphosphine (PPh₃) . Yield optimization involves:
- Catalyst loading : Higher PTSA molar ratios (e.g., 2:1 catalyst:substrate) improve cyclization efficiency .
- Solvent selection : Toluene enhances thermal stability for high-temperature reactions, while THF is preferable for room-temperature coupling .
- Purification : Column chromatography (e.g., 15% EtOAc/hexanes) ensures high-purity isolates .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : ¹H NMR spectroscopy is critical for structural confirmation. Key diagnostic signals include:
- Aromatic protons: Peaks at δ 8.52–7.35 ppm confirm pyridinyl and benzo[d]oxazole moieties .
- Coupling constants (J = 8–8.8 Hz) validate regioselective bromination .
Mass spectrometry (HRMS) and elemental analysis further corroborate molecular weight and purity .
Q. What strategies improve the solubility of this compound in polar solvents for biological assays?
- Methodological Answer :
- Derivatization : Introducing hydrophilic groups (e.g., -OH or -NH₂) via post-synthetic modifications, such as catalytic hydrogenation of nitro precursors .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for π-conjugated systems .
- Basis sets : 6-31G(d,p) or def2-TZVP are recommended for bromine-containing compounds to account for relativistic effects .
- Solvent effects : Include implicit solvation models (e.g., PCM or SMD) to simulate polar environments .
Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency may arise from:
- Steric hindrance : The pyridinyl group at position 2 reduces accessibility for Pd catalysts .
- Electronic effects : Bromine’s electron-withdrawing nature deactivates the benzo[d]oxazole ring, slowing oxidative addition .
Mitigation involves using bulky ligands (e.g., XPhos) or microwave-assisted heating to enhance reaction kinetics .
Q. How do thermodynamic parameters (ΔG°, ΔH°) influence the stability of metal complexes derived from this compound?
- Methodological Answer : Stability is assessed via:
- Isothermal titration calorimetry (ITC) : Quantifies binding enthalpies (ΔH°) for Pt(II) or Pd(II) coordination .
- DFT calculations : Compare Gibbs free energy (ΔG°) of different coordination modes (e.g., κ¹-N vs. κ²-N,O) to predict dominant species .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme inhibition : α-Glucosidase/α-amylase assays with spectrophotometric monitoring (λ = 405 nm) .
- Anticancer activity : MTT assays on resistant cell lines (e.g., MCF-7/ADR) to assess IC₅₀ and P-glycoprotein inhibition .
Data Contradiction Analysis
Q. Why do reported NMR chemical shifts for similar benzo[d]oxazole derivatives vary across studies?
- Methodological Answer : Variations arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ induce diamagnetic shifts (Δδ ≈ 0.3–0.5 ppm) .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
